![molecular formula C13H20N4O B3018158 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide CAS No. 1788532-60-4](/img/structure/B3018158.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide
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Overview
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key structural unit for pharmaceutical, agrochemical, and material science applications . The compound also contains a pyrazole ring, which has been reported to have diverse and very useful bioactivities .
Synthesis Analysis
The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg- exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis
The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide” includes an imidazole ring and a pyrazole ring. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyrazole ring is a three-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Br/Mg- exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .Scientific Research Applications
Anticancer Agents
The discovery of novel imidazo[1,2-a]pyridine derivatives has led to the development of covalent anticancer agents. Researchers have utilized this scaffold as a core backbone for designing inhibitors. For instance, compound I-11, derived from imidazo[1,2-a]pyridine, has shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . This highlights the compound’s potential as a lead candidate for treating intractable cancers.
Antimicrobial Properties
Certain pyrazoles, including imidazo[1,2-b]pyrazole derivatives, exhibit antimicrobial effects. While specific studies on our compound are limited, related pyrazoles have demonstrated antileukemic, antitumor, and anti-proliferative activities . Further exploration of its antimicrobial potential is warranted.
Solubility Enhancement
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been employed to improve solubility. For instance, substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole moiety significantly enhances solubility in aqueous media . Such modifications could find applications in drug design.
Antihypertensive Activity
Researchers have synthesized compounds containing imidazole moieties, including 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid. These compounds were evaluated for antihypertensive potential in rats . Our compound may similarly exhibit cardiovascular effects.
Future Directions
The future directions for this compound could involve further exploration of its bioactivities and potential applications in pharmaceutical, agrochemical, and material science. Given the diverse bioactivities reported for similar compounds , there may be potential for this compound to be developed into a new drug.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the target it interacts with.
Biochemical Pathways
Imidazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with . The downstream effects of these interactions can vary widely, leading to the broad range of biological activities observed for these compounds.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , the effects could potentially be quite diverse, depending on the specific targets and pathways involved.
properties
IUPAC Name |
2-ethyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-11(4-2)13(18)14-7-8-16-9-10-17-12(16)5-6-15-17/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAMPKOXHRWXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C=CN2C1=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide |
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